molecular formula C10H13NO4 B590217 Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate CAS No. 1251762-18-1

Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate

Cat. No. B590217
CAS RN: 1251762-18-1
M. Wt: 211.217
InChI Key: AIOOMTPTWOTTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a pyridine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways and enzymes involved in cell proliferation, apoptosis, and inflammation. It has also been shown to interact with DNA and inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. It has also been shown to reduce oxidative stress and inflammation in the brain by modulating the activity of various enzymes and proteins such as SOD, CAT, and NF-κB.

Advantages and Limitations for Lab Experiments

Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified using different techniques. Its potency and selectivity make it an ideal candidate for drug development and screening. However, the limitations of the compound include its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the study of methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate. One of the most significant directions is the development of more potent and selective analogs of the compound for the treatment of various diseases. Additionally, the compound's mechanism of action and its interaction with various enzymes and proteins need to be further elucidated. The compound's pharmacokinetic and pharmacodynamic properties also need to be studied to optimize its therapeutic potential. Finally, more studies need to be conducted to explore the compound's potential applications in other fields of scientific research, such as agriculture and material science.
Conclusion:
Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate is a pyridine derivative that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further studies are needed to fully understand the compound's potential and optimize its therapeutic potential.

Synthesis Methods

Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate can be synthesized using various methods. One of the most commonly used methods is the reaction between 4-methoxy-3-methylpyridine-2-carboxylic acid and formaldehyde in the presence of a base catalyst. The reaction yields the desired product, which can be further purified using different techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-6-8(5-12)11-4-7(9(6)14-2)10(13)15-3/h4,12H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOOMTPTWOTTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CO)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50739030
Record name Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate

CAS RN

1251762-18-1
Record name Methyl 6-(hydroxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.